griseusin B

Description

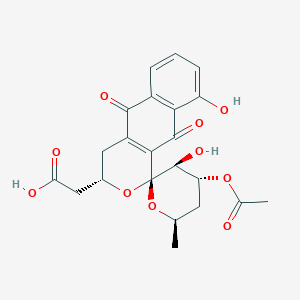

Structure

3D Structure

Properties

Molecular Formula |

C22H22O10 |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

2-[(1R,3S,3'S,4'R,6'R)-4'-acetyloxy-3',9-dihydroxy-6'-methyl-5,10-dioxospiro[3,4-dihydrobenzo[g]isochromene-1,2'-oxane]-3-yl]acetic acid |

InChI |

InChI=1S/C22H22O10/c1-9-6-15(30-10(2)23)21(29)22(31-9)18-13(7-11(32-22)8-16(25)26)19(27)12-4-3-5-14(24)17(12)20(18)28/h3-5,9,11,15,21,24,29H,6-8H2,1-2H3,(H,25,26)/t9-,11+,15-,21+,22-/m1/s1 |

InChI Key |

ZALAFWZWSLVCID-VXUQJGMHSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@@H]([C@@]2(O1)C3=C(C[C@H](O2)CC(=O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C |

Canonical SMILES |

CC1CC(C(C2(O1)C3=C(CC(O2)CC(=O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C |

Synonyms |

griseusin griseusin A griseusin B griseusin C griseusin F griseusin G griseusins |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Griseusin B from Streptomyces griseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseusin B, a member of the pyranonaphthoquinone class of antibiotics, is a secondary metabolite produced by the soil-dwelling bacterium Streptomyces griseus. First isolated in 1976, this compound has garnered interest for its antibacterial activity, particularly against Gram-positive bacteria.[1] Subsequent research has delved into its total synthesis, structural elucidation, and mechanism of action, revealing its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its production, isolation, characterization, and biological activities.

Production of this compound

The production of this compound is achieved through the fermentation of Streptomyces griseus. While specific protocols for maximizing this compound yield are not extensively detailed in publicly available literature, general fermentation parameters for Streptomyces griseus can be adapted.

Fermentation Protocol

A general protocol for the fermentation of Streptomyces griseus for the production of secondary metabolites is outlined below. Optimization of these parameters is crucial for maximizing the yield of this compound.

1. Inoculum Preparation:

-

Aseptically transfer spores of a this compound-producing strain of Streptomyces griseus to a suitable agar medium, such as Starch Casein Agar (SCA).[2]

-

Incubate the plates at 28°C until sufficient sporulation is observed.

-

Prepare a spore suspension in sterile water or a suitable buffer.

2. Seed Culture:

-

Inoculate a seed flask containing a suitable liquid medium with the spore suspension. A typical medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal), and mineral salts.[3]

-

Incubate the seed culture at 28°C on a rotary shaker for 2-3 days to obtain a high mycelial biomass.

3. Production Fermentation:

-

Transfer the seed culture to a larger production fermenter containing the production medium.

-

The production medium typically consists of a carbon source, a nitrogen source, and trace elements. Studies on streptomycin production suggest that soybean meal and glucose are effective nitrogen and carbon sources, respectively.[3]

-

Maintain the fermentation at 28°C with adequate aeration and agitation. The pH is a critical parameter and should be maintained in the range of 7.6-8.0 for optimal secondary metabolite production in S. griseus.[3]

-

The fermentation is typically carried out for 7-10 days.[3]

Fermentation Workflow

Caption: A generalized workflow for the fermentation of Streptomyces griseus to produce this compound.

Extraction and Purification

Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.

Extraction and Purification Protocol

1. Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the mycelial cake and the supernatant separately with an organic solvent such as acetone or ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Purification:

-

The crude extract can be subjected to preliminary purification using techniques like solvent-solvent partitioning.

-

Further purification is typically achieved through a series of chromatographic steps.

-

Medium Pressure Liquid Chromatography (MPLC): The crude extract can be fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified on a C18 column using a suitable mobile phase, such as a gradient of water and acetonitrile or methanol, often with the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Monitor the fractions for the presence of this compound using techniques like thin-layer chromatography (TLC) or analytical HPLC with UV detection.

Extraction and Purification Workflow

Caption: A general workflow for the extraction and purification of this compound from S. griseus culture.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₂₂H₂₂O₁₀[1] |

| Molecular Weight | 446.4 g/mol [4] |

| Appearance | Yellow-orange amorphous powder |

| UV-Vis λmax | Characteristic of a 5-hydroxy-1,4-naphthoquinone chromophore[1] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 447.1286 |

Representative ¹H and ¹³C NMR Data (of a Griseusin Derivative)

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 95.6 | - |

| 3 | 69.8 | 4.74 (d, 5.0) |

| 4 | 81.9 | - |

| 4a | 141.2 | - |

| 5 | 181.3 | - |

| 5a | 131.4 | - |

| 6 | 118.9 | 7.60 (dd, 7.4, 1.5) |

| 7 | 137.4 | 7.82 (dd, 8.6, 7.4) |

| 8 | 125.3 | 7.43 (dd, 8.6, 1.5) |

| 9 | 160.8 | - |

| 9a | 114.9 | - |

| 10 | 186.3 | - |

| 10a | 140.2 | - |

| 11 | 34.4 | 3.61 (dd, 18.1, 5.0), 2.59 (d, 18.1) |

| 12 | 174.1 | - |

Data adapted from a study on a griseusin derivative.[5]

Biological Activity

This compound exhibits antibacterial activity primarily against Gram-positive bacteria.

Antibacterial Spectrum

While extensive MIC data for this compound is not available, a related compound, 3′-O-α-d-forosaminyl-(+)-griseusin A, has shown potent activity against several Gram-positive pathogens.

| Organism | MIC (µg/mL) |

| Staphylococcus aureus Smith | 0.39 |

| Methicillin-resistant Staphylococcus aureus (MRSA) No. 5 | 0.78 |

| Bacillus subtilis PCI 219 | 0.39 |

Data for 3′-O-α-d-forosaminyl-(+)-griseusin A.[5]

Mechanism of Action

Recent studies have elucidated the mechanism of action of griseusins, identifying them as inhibitors of key antioxidant enzymes.

Griseusins, including this compound, have been identified as potent inhibitors of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[6][7] These enzymes are crucial for maintaining redox homeostasis within cells. By inhibiting Prx1 and Grx3, griseusins lead to an accumulation of reactive oxygen species (ROS). The increased intracellular ROS levels can trigger downstream signaling pathways that inhibit cell proliferation and induce apoptosis. One of the key affected pathways is the mTORC1/4E-BP1 signaling axis, which is involved in protein synthesis and cell growth.

Signaling Pathway of this compound Inhibition

Caption: Proposed mechanism of action of this compound, involving the inhibition of Prx1 and Grx3.

Biosynthesis

The biosynthesis of this compound in Streptomyces griseus involves a type II polyketide synthase (PKS) system. The core polyketide chain is assembled from acetate units and subsequently undergoes a series of enzymatic modifications, including cyclization, reduction, and glycosylation, to form the final griseusin structure.

Proposed Biosynthetic Pathway of this compound

Caption: A simplified overview of the proposed biosynthetic pathway for this compound.

Conclusion

This compound, a pyranonaphthoquinone from Streptomyces griseus, represents a promising scaffold for the development of new antibacterial agents. Its unique structure and its mechanism of action, targeting key redox-regulating enzymes, offer a potential avenue to combat drug-resistant Gram-positive pathogens. Further research into optimizing its production, exploring its full antibacterial spectrum, and conducting structure-activity relationship studies will be crucial in realizing its therapeutic potential.

References

- 1. New antibiotics, griseusins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsi.org [ijpsi.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound | C22H22O10 | CID 10321333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Activation and Identification of a Griseusin Cluster in Streptomyces sp. CA-256286 by Employing Transcriptional Regulators and Multi-Omics Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Molecular Architecture of Griseusin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseusin B, a member of the pyranonaphthoquinone family of natural products, has garnered significant interest within the scientific community due to its potent biological activities. First isolated from Streptomyces griseus, this class of compounds is characterized by a distinctive fused spiro-ring system.[1][2] The precise determination of their complex three-dimensional structure is paramount for understanding their mechanism of action and for guiding synthetic efforts toward novel analogs with improved therapeutic potential. This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, with a focus on the key experimental protocols and data interpretation that have been instrumental in defining its molecular framework.

Core Methodology: A Multi-faceted Spectroscopic Approach

The elucidation of this compound's structure relies on a synergistic combination of modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides crucial information regarding the elemental composition, while a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments allows for the detailed mapping of the carbon skeleton and the relative stereochemistry of its chiral centers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR spectroscopic analysis is central to the structural characterization of this compound and its analogs. The following protocols are representative of the methods employed:

-

Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical to ensure solubility and to minimize interference with the signals of interest.

-

1D NMR (¹H and ¹³C):

-

¹H NMR spectra are acquired to identify the number and types of protons present in the molecule, their chemical environment, and their scalar coupling relationships.

-

¹³C NMR spectra, often acquired with proton decoupling, reveal the number of unique carbon atoms and provide information about their hybridization state (sp³, sp², sp).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton scalar couplings, allowing for the tracing of contiguous spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of proton signals to their corresponding carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is instrumental in connecting the various spin systems and piecing together the overall carbon framework, especially across quaternary carbons.[3][4][5]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the relative stereochemistry and conformation of the molecule. Key NOE cross-peaks are highlighted to determine the spatial arrangement of substituents.[5][6]

-

High-Resolution Mass Spectrometry (HRMS)

-

Technique: High-resolution electrospray ionization mass spectrometry (HRESIMS) is commonly used to determine the accurate mass of the molecule.

-

Procedure: The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. The instrument is calibrated to provide a highly accurate mass measurement, typically with an error of less than 5 ppm. This allows for the unambiguous determination of the molecular formula.[3] For example, the molecular formula for a griseusin derivative was assigned as C₃₅H₄₄N₂O₁₄S based on the [M+H]⁺ ion at m/z 749.2589.[3]

Data Presentation: Spectroscopic Data for a Griseusin Analog

The following table summarizes the ¹H and ¹³C NMR data for a closely related griseusin analog, 4-AcCys-FGA, as reported in the literature.[5] This data is illustrative of the type of information used to elucidate the structure of this compound.

| Position | δC (ppm), Mult | δH (ppm) (Mult, J in Hz) |

| 1 | 95.6, C | |

| 3 | 69.8, CH | 4.74, d (5.0) |

| 4 | 81.9, C | |

| 4a | 141.2, C | |

| 5 | 181.3, C | |

| 5a | 131.4, C | |

| 6 | 118.9, CH | 7.60, dd (7.4, 1.5) |

| 7 | 137.4, CH | 7.82, dd (8.6, 7.4) |

| 8 | 125.3, CH | 7.43, dd (8.6, 1.5) |

| 9 | 160.8, C | |

| 9-OH | 11.72, br s | |

| 9a | 114.9, C | |

| 10 | 186.3, C | |

| 10a | 140.2, C | |

| 11 | 34.4, CH₂ | 3.61, dd (18.1, 5.0) / 2.59, d (18.1) |

| 12 | 174.1, C | |

| 3' | 70.9, CH | 4.78, d (4.2) |

| 4' | 65.1, CH | 5.49, t (4.2) |

NMR data recorded in DMSO-d6 at 500 MHz for ¹H and 125 MHz for ¹³C.[5]

Logical Workflow and Structural Representation

The process of elucidating the chemical structure of this compound is a logical progression from initial characterization to the final three-dimensional model. This workflow, along with the resulting chemical structure, can be visualized using Graphviz.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic methods. Through the careful application and interpretation of data from NMR and mass spectrometry, the complex polycyclic structure of this natural product has been confidently assigned. This detailed structural information is invaluable for ongoing research into the biological activities of the griseusin family and provides a solid foundation for the rational design of new therapeutic agents. The total synthesis of griseusins further confirms these structural assignments and opens avenues for creating diverse analogs for structure-activity relationship studies.[1][6][7][8]

References

- 1. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New antibiotics, griseusins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation and Identification of a Griseusin Cluster in Streptomyces sp. CA-256286 by Employing Transcriptional Regulators and Multi-Omics Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Pyranonaphthoquinone Core of Griseusin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseusin B, a member of the pyranonaphthoquinone (PNQ) family of natural products, has garnered significant interest within the scientific community due to its potent biological activities. This technical guide provides a comprehensive overview of the pyranonaphthoquinone core of this compound, detailing its chemical structure, biosynthesis, mechanism of action, and relevant experimental protocols. The document focuses on the core's role as a potent inhibitor of key antioxidant enzymes, leading to the induction of oxidative stress and the modulation of critical cellular signaling pathways implicated in cancer and other diseases. Quantitative data from relevant studies are presented in tabular format, and key molecular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Properties

The core of this compound is a complex pyranonaphthoquinone structure characterized by a spiroketal system. The IUPAC name for this compound is 2-[(1R,3S,3'S,4'R,6'R)-4'-acetyloxy-3',9-dihydroxy-6'-methyl-5,10-dioxospiro[3,4-dihydrobenzo[g]isochromene-1,2'-oxane]-3-yl]acetic acid.[1] Its molecular formula is C22H22O10, with a molecular weight of 446.4 g/mol .[1] The intricate stereochemistry of the molecule is crucial for its biological activity.

Biosynthesis of the Pyranonaphthoquinone Core

The biosynthesis of the griseusin pyranonaphthoquinone core is orchestrated by a type II polyketide synthase (PKS) gene cluster.[2] While the complete biosynthetic pathway for this compound is not fully elucidated, it is understood to involve the iterative condensation of acetate units by the PKS machinery to form a polyketide chain. This chain then undergoes a series of cyclization, aromatization, and tailoring reactions, including glycosylation and oxidation, to yield the final complex structure.[2][3] The biosynthetic gene clusters responsible for griseusin production have been identified in Streptomyces species.[2][3]

Mechanism of Action: Inhibition of Peroxiredoxin and Glutaredoxin

Recent studies have elucidated that griseusins, including those with the core structure of this compound, exert their biological effects primarily through the inhibition of the antioxidant enzymes peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[4][5][6]

Signaling Pathway of this compound Action

Caption: Signaling pathway of the this compound pyranonaphthoquinone core.

This inhibition of Prx1 and Grx3 disrupts cellular redox homeostasis, leading to a significant increase in intracellular reactive oxygen species (ROS).[4][5] The elevated ROS levels, in turn, inhibit the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway.[4][5] A key downstream effector of mTORC1 is the phosphorylation of 4E-BP1, a translational repressor. By inhibiting mTORC1, the pyranonaphthoquinone core prevents the phosphorylation of 4E-BP1, which ultimately leads to the induction of apoptosis and suppression of tumor growth.[4][5]

Biological Activity and Quantitative Data

The pyranonaphthoquinone core of this compound and its analogues exhibit potent cytotoxic activity against a range of cancer cell lines. While specific IC50 values for this compound are not extensively reported in the cited literature, data for structurally related griseusins highlight the potential of this chemical scaffold.

Table 1: Cytotoxicity of Griseusin Analogues Against Cancer Cell Lines

| Compound | A549 (Lung) IC50 (µM) | PC3 (Prostate) IC50 (µM) | HCT116 (Colon) IC50 (µM) | DLD-1 (Colon) IC50 (µM) |

| Griseusin A | >20 | >20 | >2 | >2 |

| ent-Griseusin A | 1.8 ± 0.3 | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |

| Griseusin C | >20 | >20 | >2 | >2 |

| ent-Griseusin C | 1.3 ± 0.2 | 0.2 ± 0.1 | 0.2 ± 0.04 | 0.1 ± 0.02 |

| Compound 13 (Model Griseusin) | 1.2 ± 0.2 | 0.2 ± 0.04 | 0.1 ± 0.01 | 0.04 ± 0.01 |

Data extracted from Zhang et al., 2019.[4] IC50 values are presented as mean ± standard deviation.

Table 2: Inhibition of Peroxiredoxins by a Model Griseusin Analogue

| Compound | Prx1 Apparent IC50 (µM) | Prx2 Apparent IC50 (µM) |

| Compound 13 | 2.3 | 7.3 |

Data extracted from Zhang et al., 2019.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research on the this compound pyranonaphthoquinone core. The following sections outline the methodologies for key experiments.

Total Synthesis of the this compound Pyranonaphthoquinone Core

A divergent, modular strategy has been developed for the enantioselective total synthesis of griseusin-type pyranonaphthoquinones.[4] A key step in the synthesis of the this compound series involves a copper-catalyzed enantioselective boration–hydroxylation.[4]

Experimental Workflow for this compound Core Synthesis

Caption: A generalized workflow for the total synthesis of the this compound core.

Key Synthetic Steps:

-

Palladium-catalyzed Suzuki coupling: Coupling of a boronic acid with a bromobutenoate derivative to form an α,β-unsaturated ester.[4]

-

Copper-catalyzed enantioselective boration–hydroxylation: Introduction of a hydroxyl group at the β-position with high enantioselectivity.[4]

-

Hydroxyl-directed C–H olefination: Formation of the central pyran ring.[4]

-

Epoxidation–cyclization: Construction of the spiroketal core.[4]

-

Maturation: Final stereoselective reductions and regioselective acetylations to yield the target molecule.[4]

Peroxiredoxin 1 (Prx1) Inhibition Assay

The inhibitory activity of the this compound core against Prx1 can be assessed using a variety of methods. A common approach involves monitoring the peroxidase activity of the enzyme.

Protocol Outline:

-

Recombinant Prx1 Expression and Purification: Express and purify recombinant human Prx1.

-

Assay Reaction: In a suitable buffer (e.g., HEPES), combine recombinant Prx1, a reducing agent (e.g., DTT), and the this compound compound at various concentrations.

-

Initiation of Reaction: Initiate the reaction by adding a peroxide substrate (e.g., H2O2 or t-BOOH).

-

Measurement of Peroxide Consumption: After a defined incubation period, stop the reaction and measure the amount of remaining peroxide. This can be achieved by adding a reagent that forms a colored product with the peroxide, such as ammonium ferrous sulfate and aminosalicylic acid, and measuring the absorbance at a specific wavelength (e.g., 425 nm).[7]

-

Data Analysis: Calculate the percentage of inhibition at each concentration of the this compound compound and determine the IC50 value by fitting the data to a dose-response curve.

Glutaredoxin 3 (Grx3) Activity Assay

The activity of Grx3 can be measured using a coupled enzyme assay that monitors the reduction of a substrate.

Protocol Outline:

-

Recombinant Grx3 Expression and Purification: Express and purify recombinant human Grx3.

-

Coupled Assay System: The assay mixture typically contains the substrate for Grx3 (e.g., 3'-phosphoadenylylsulfate, PAPS), PAPS reductase, glutathione reductase, NADPH, and reduced glutathione in a suitable buffer (e.g., Tris-HCl).[8]

-

Inhibition Measurement: Add the this compound compound at various concentrations to the assay mixture containing Grx3.

-

Monitoring NADPH Consumption: The activity of Grx3 is indirectly measured by monitoring the decrease in NADPH absorbance at 340 nm, which is coupled to the reduction of the substrate by Grx3.[8]

-

Data Analysis: Calculate the rate of NADPH consumption in the presence and absence of the inhibitor to determine the percentage of inhibition and the IC50 value.

Cellular Thermal Shift Assay (CETSA)

To confirm target engagement within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed. This assay measures the thermal stabilization of a target protein upon ligand binding.

Logical Relationship for Target Engagement Confirmation

Caption: Logical workflow for confirming target engagement using CETSA.

Future Directions and Drug Development Potential

The pyranonaphthoquinone core of this compound represents a promising scaffold for the development of novel therapeutics. Its unique mechanism of action, involving the dual inhibition of Prx1 and Grx3 and the subsequent induction of ROS-mediated cell death, offers a potential strategy to overcome resistance to conventional anticancer agents. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of this compound analogues to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluating the antitumor efficacy of lead compounds in preclinical animal models of cancer.

-

Combination Therapies: Investigating the synergistic potential of this compound analogues with other anticancer drugs, particularly those that are susceptible to redox modulation.

-

Exploration of Other Therapeutic Areas: Given the central role of oxidative stress in various diseases, the therapeutic potential of the this compound core could be explored in other areas such as neurodegenerative diseases and inflammatory disorders.

Conclusion

The pyranonaphthoquinone core of this compound is a fascinating and biologically active natural product scaffold. Its ability to potently inhibit the key antioxidant enzymes Prx1 and Grx3, leading to the induction of oxidative stress and the suppression of the mTORC1 signaling pathway, underscores its potential as a lead structure for the development of novel therapeutics. This technical guide provides a foundational understanding of this important molecule, offering valuable insights and methodologies for researchers and drug development professionals seeking to explore its therapeutic utility.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. mTORC1 signaling: what we still don't know - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rbmb.net [rbmb.net]

- 8. The Reducing Activity of Glutaredoxin 3 Towards Cytoplasmic Substrate Proteins is Restricted by Methionine 43 - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Labyrinth of Griseusin B: A Technical Guide to the Spiro-Ring System

For Researchers, Scientists, and Drug Development Professionals

Griseusin B, a member of the pyranonaphthoquinone family of natural products, possesses a complex and stereochemically rich spiro-ring system that is crucial for its biological activity. The precise spatial arrangement of atoms in this core structure has been a subject of significant synthetic and analytical efforts. This technical guide provides an in-depth analysis of the stereochemistry of the this compound spiro-ring system, detailing the experimental methodologies and data that have cemented our understanding of its absolute configuration.

The Absolute Configuration of this compound

The definitive absolute configuration of naturally occurring this compound has been established as (1R,3S,3'S,4'R,6'R).[1] This assignment is the culmination of extensive work in enantioselective total synthesis and detailed spectroscopic analysis, primarily through Nuclear Magnetic Resonance (NMR). The spirocyclic core, which distinguishes the griseusins from other pyranonaphthoquinones, presents a significant stereochemical challenge with five stereocenters dictating the molecule's three-dimensional architecture.[2]

Elucidation of Stereochemistry through Enantioselective Total Synthesis

The absolute stereochemistry of this compound was unequivocally confirmed through its total synthesis, where each stereocenter was methodically and selectively installed. A divergent, modular strategy has been a key approach, allowing for the controlled construction of the complex scaffold.[2][3][4]

A critical step in establishing the stereochemistry of the open D-ring system of this compound involves a copper-catalyzed enantioselective boration-hydroxylation reaction.[2][3][4] This reaction sets the stereochemistry of the precursor to the C-ring. Subsequent steps, including a hydroxyl-directed C-H olefination and a diastereoselective epoxidation-cyclization, are employed to construct the spiro-pyrano core.[2][3][4] The stereochemical integrity of the C1 stereocenter is a primary hurdle in the synthesis, and strategies are designed to ensure its stability throughout the synthetic sequence.[3]

The logical workflow for the stereochemical determination via synthesis can be visualized as follows:

Caption: Workflow for determining the absolute stereochemistry of this compound.

Spectroscopic Analysis: The Power of NMR

While total synthesis provides a powerful tool for assigning absolute stereochemistry, NMR spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), is indispensable for determining the relative stereochemistry of the spiro-ring system. NOESY experiments reveal through-space proximities between protons, allowing for the deduction of their relative orientations.

For griseusin analogues, key NOESY correlations have been instrumental. For instance, in a related griseusin derivative, correlations between H-3' and H-5'ax, and between H-6' and H-5'eq, helped to establish the relative configuration of the pyran E ring.[5] The multiplicity and coupling constants of specific protons also provide crucial stereochemical information. For example, a small 3JH,H coupling constant for H-4' indicated an equatorial orientation for this proton.[5]

The experimental workflow for stereochemical analysis using NMR is as follows:

Caption: Experimental workflow for NMR-based stereochemical elucidation.

Quantitative NMR Data

| Parameter | Typical Value/Observation | Stereochemical Implication | Reference |

| 3JH-4', H-5' | Small (e.g., 3.3 Hz) | Equatorial orientation of H-4' | [5] |

| 3JH-6', H-5'ax | Large (e.g., ~8-9 Hz) | Axial orientation of H-6' | [5] |

| NOESY Correlation | H-3' / H-5'ax | Proximity indicating a specific chair conformation | [5] |

| NOESY Correlation | H-6' / H-5'eq | Proximity confirming relative stereochemistry | [5] |

X-ray Crystallography: The Gold Standard

For absolute stereochemical determination, single-crystal X-ray diffraction is the most definitive method.[6] While a crystal structure for this compound has not been reported, the structures of related compounds, such as griseusins F and G, have been elucidated using this technique.[7] The process involves obtaining a high-quality crystal of the compound, which can be challenging, and then analyzing the diffraction pattern of X-rays passed through the crystal to generate a three-dimensional electron density map of the molecule. This provides unambiguous proof of the connectivity and stereochemistry of all atoms.

Experimental Protocols

The following are generalized protocols for the key experiments used in the stereochemical determination of this compound and its analogues, based on published methodologies.

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 1-5 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Data Acquisition: Record 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

NOESY Experiment: For NOESY experiments, use a mixing time appropriate for the size of the molecule (typically 300-800 ms) to observe key correlations.

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

-

Analysis: Assign all proton and carbon signals based on chemical shifts, coupling patterns, and correlations from COSY, HSQC, and HMBC spectra. Analyze the NOESY spectrum to identify through-space correlations and deduce the relative stereochemistry. Measure key coupling constants from the high-resolution 1H spectrum to determine dihedral angles and substituent orientations.

General Protocol for Enantioselective Synthesis (Illustrative Key Step)

Copper-Catalyzed Enantioselective Boration–Hydroxylation:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the α,β-unsaturated ester precursor and a chiral diphosphine ligand in a suitable anhydrous solvent (e.g., THF).

-

Reagent Addition: Add the copper catalyst precursor (e.g., Cu(OTf)2) and the boron source (e.g., bis(pinacolato)diboron).

-

Reaction Execution: Stir the reaction mixture at the specified temperature for the required duration, monitoring the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, quench the reaction and perform an aqueous workup. Purify the resulting boronate ester by column chromatography.

-

Oxidation: Oxidize the boronate ester to the corresponding alcohol using standard conditions (e.g., NaOH, H2O2) to yield the chiral alcohol with high enantioselectivity.[2]

Conclusion

The stereochemistry of the this compound spiro-ring system is a testament to the power of modern organic synthesis and spectroscopic analysis. The absolute configuration, (1R,3S,3'S,4'R,6'R), is firmly established through a combination of enantioselective total synthesis, which allows for the controlled installation of each stereocenter, and detailed NMR studies, which confirm the relative spatial arrangement of the atoms. While X-ray crystallography remains the ultimate arbiter of molecular structure, its application is dependent on obtaining suitable crystals. For this compound, the convergence of evidence from synthesis and spectroscopy provides a compelling and definitive stereochemical assignment, crucial for understanding its structure-activity relationship and for the future development of related therapeutic agents.

References

- 1. This compound | C22H22O10 | CID 10321333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Activation and Identification of a Griseusin Cluster in Streptomyces sp. CA-256286 by Employing Transcriptional Regulators and Multi-Omics Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure determination of phase II of the antifungal drug griseofulvin by powder X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Griseusins F and G, spiro-naphthoquinones from a tin mine tailings-derived alkalophilic Nocardiopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Nature's Pharmacy: A Technical Guide to the Identification of the Griseusin B Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data associated with the identification and characterization of the griseusin B biosynthetic gene cluster (BGC). Griseusins are a class of pyranonaphthoquinone polyketides with notable antibiotic properties, making their biosynthetic machinery a subject of significant interest for natural product discovery and bioengineering. This document details the key genes, experimental workflows, and quantitative data essential for researchers in the field.

The this compound Biosynthetic Gene Cluster: A Genetic Blueprint

The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) gene cluster. Initial identification and sequencing efforts in Streptomyces griseus K-63 laid the groundwork for understanding this pathway.[1][2] More recent work on other strains, such as Streptomyces sp. CA-256286, has expanded our knowledge, revealing both conserved and unique genetic features.[3][4]

Core Biosynthetic Genes in Streptomyces griseus K-63

A foundational 5.4-kb segment of the griseusin PKS gene cluster from S. griseus K-63 was cloned and sequenced, revealing five key open reading frames (ORFs) essential for the assembly of the polyketide backbone.[1][2]

| Gene (ORF) | Putative Function |

| ORF1 | Ketosynthase (KS) |

| ORF2 | Chain length-determining factor (CLF) |

| ORF3 | Acyl carrier protein (ACP) |

| ORF4 | Cyclase-dehydrase (CYC/DH) |

| ORF5 | Ketoreductase (KR) |

Comparative Genomics: Insights from Streptomyces sp. CA-256286

Genome mining in Streptomyces sp. CA-256286 identified two candidate type II PKS BGCs with homology to the known griseusin cluster from S. griseus K-63. Multi-omics analyses confirmed that BGC 1.31 is responsible for griseusin production in this strain.[3][4] The table below presents a comparison of the DNA sequence similarity of the core biosynthetic genes.

| S. griseus K-63 Gene | Homolog in Streptomyces sp. CA-256286 BGC 1.20 (% Similarity) | Homolog in Streptomyces sp. CA-256286 BGC 1.31 (% Similarity) |

| Ketosynthase | 82.6% | 79.2% |

| Acyl carrier protein | 72.4% | 68.8% |

| Ketoreductase | Not Reported | Not Reported |

| Cyclase | 78.3% | 75.0% |

| Dehydrase | Not Reported | Not Reported |

Data adapted from Beck et al., 2021.[3][4]

Experimental Protocols for BGC Identification and Characterization

The identification of the this compound BGC relies on a multi-pronged approach, combining in silico genome mining with targeted molecular biology techniques and analytical chemistry.

Genome Mining for Candidate BGCs

The initial step involves the computational screening of a bacterial genome for putative secondary metabolite BGCs.

Protocol:

-

Whole-Genome Sequencing: Obtain the complete genome sequence of the target Streptomyces strain using next-generation sequencing platforms (e.g., Illumina, PacBio).

-

BGC Prediction: Submit the sequenced genome to specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

-

Homology Searching: Use the protein sequences of known griseusin PKS genes (e.g., from S. griseus K-63, GenBank accession X77865) as queries in BLASTp or BLASTn searches against the predicted proteome or genome of the target strain to identify homologous gene clusters.

Gene Inactivation via CRISPR-Cas9

To functionally link a candidate BGC to this compound production, targeted gene inactivation is performed. CRISPR-Cas9 has emerged as an efficient tool for this purpose in Streptomyces.

Protocol:

-

gRNA Design: Design a specific guide RNA (gRNA) targeting a key gene within the candidate BGC (e.g., the ketosynthase gene). Ensure the gRNA sequence is unique within the genome to avoid off-target effects.

-

Construction of the CRISPR-Cas9 Plasmid: Clone the designed gRNA into a suitable Streptomyces-E. coli shuttle vector that also expresses the Cas9 nuclease.

-

Conjugation: Transfer the CRISPR-Cas9 plasmid from an E. coli donor strain (e.g., S17-1) to the target Streptomyces strain via intergeneric conjugation.

-

Selection of Mutants: Select for exconjugants that have undergone the desired gene deletion or disruption. This is often achieved through a combination of antibiotic resistance selection and PCR screening.

-

Phenotypic Analysis: Cultivate the wild-type and mutant strains under identical conditions and analyze the culture extracts for the presence or absence of this compound using HPLC.

Heterologous Expression of the BGC

Expressing the candidate BGC in a well-characterized, high-yield host strain can confirm its function and potentially increase product titers.

Protocol:

-

Cloning the BGC: Clone the entire candidate BGC into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.

-

Host Strain Selection: Choose a suitable heterologous host, typically a genetically engineered Streptomyces strain with a clean metabolic background (e.g., S. coelicolor M1152 or S. lividans TK24).

-

Transformation/Conjugation: Introduce the vector containing the BGC into the chosen host strain.

-

Cultivation and Analysis: Ferment the heterologous host and analyze the culture broth for the production of this compound.

Proteomics and Transcriptomics (Multi-Omics Approach)

Differential expression analysis between a this compound-producing and a non-producing condition (e.g., wild-type vs. mutant, or different culture media) can provide strong evidence for the involvement of a specific BGC.[4]

Protocol:

-

Sample Collection: Grow the Streptomyces strain under both producing and non-producing conditions. Harvest mycelia at a time point corresponding to active secondary metabolism.

-

RNA/Protein Extraction: Extract total RNA and protein from the collected samples.

-

Transcriptomics (RNA-Seq):

-

Deplete ribosomal RNA.

-

Construct cDNA libraries and perform high-throughput sequencing.

-

Map the reads to the reference genome and perform differential gene expression analysis to identify upregulated genes within the candidate BGC in the producing condition.

-

-

Proteomics (LC-MS/MS):

-

Digest the protein extracts into peptides.

-

Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the resulting spectra against a protein database derived from the genome to identify and quantify proteins.

-

Compare protein abundance between the two conditions to identify overexpressed proteins encoded by the candidate BGC.

-

HPLC Analysis of this compound Production

High-Performance Liquid Chromatography (HPLC) is the standard method for the detection and quantification of this compound in culture extracts.

Protocol:

-

Sample Preparation:

-

Centrifuge the liquid culture to separate the mycelium from the supernatant.

-

Extract the mycelium and supernatant separately with an organic solvent such as ethyl acetate or a mixture of acetone and methanol.

-

Evaporate the solvent and redissolve the crude extract in a suitable solvent (e.g., methanol or DMSO) for HPLC analysis.

-

-

Chromatographic Conditions (General Method):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and acetonitrile or methanol.

-

Detection: Diode array detector (DAD) or UV detector, monitoring at wavelengths relevant for pyranonaphthoquinones (e.g., ~254 nm and ~430 nm).

-

Quantification: Use a standard curve prepared from purified this compound to quantify the production yield.

-

Visualizing the Process: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in the identification of the this compound biosynthetic gene cluster.

Caption: Experimental workflow for this compound BGC identification.

Caption: Putative biosynthetic pathway of this compound.

Conclusion

The identification of the this compound biosynthetic gene cluster is a prime example of modern natural product drug discovery, integrating genomics, molecular biology, and analytical chemistry. The detailed protocols and data presented in this guide offer a robust framework for researchers aiming to explore and exploit the biosynthetic potential of Streptomyces and other actinobacteria. By understanding and manipulating these genetic blueprints, the scientific community can pave the way for the development of novel antibiotics and other valuable therapeutics.

References

- 1. Cloning, sequencing, and analysis of the griseusin polyketide synthase gene cluster from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. Activation and Identification of a Griseusin Cluster in Streptomyces sp. CA-256286 by Employing Transcriptional Regulators and Multi-Omics Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Griseusin B Synthesis: A Technical Guide to the Type II Polyketide Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseusin B, a member of the pyranonaphthoquinone family of antibiotics, exhibits a range of biological activities, making its biosynthetic machinery a subject of significant interest for natural product chemists and drug development professionals. The core of its biosynthesis is governed by a Type II Polyketide Synthase (PKS), a multi-enzyme complex responsible for the assembly of the polyketide backbone. This technical guide provides an in-depth exploration of the Type II PKS involved in this compound synthesis, detailing the genetic organization, the key enzymatic players, and the experimental methodologies used to elucidate its function.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound originates from a dedicated gene cluster in Streptomyces griseus. The core of this cluster contains a set of genes encoding the Type II Polyketide Synthase. Initial cloning and sequencing efforts of a 5.4-kb DNA segment from Streptomyces griseus K-63 identified five crucial open reading frames (ORFs) that constitute the minimal PKS for griseusin synthesis.[1] The involvement of these genes in griseusin production was unequivocally confirmed through gene replacement experiments, where the deletion of these genes resulted in the loss of griseusin A and B production.[1]

The organization of these core PKS genes is as follows:

-

ORF1 (grisORF1): Encodes the Ketosynthase (KS) , which is responsible for catalyzing the decarboxylative condensation of acyl-CoA extender units.

-

ORF2 (grisORF2): Encodes the Chain Length Factor (CLF) , which, in conjunction with the KS, determines the length of the polyketide chain.

-

ORF3 (grisORF3): Encodes the Acyl Carrier Protein (ACP) , which shuttles the growing polyketide chain between the various enzymatic domains of the PKS.

-

ORF5 (grisORF5): Encodes a Ketoreductase (KR) , which is involved in the reduction of a specific keto group during the biosynthesis.

-

ORF4 (grisORF4): Encodes a Cyclase/Dehydratase (CYC/DH) , which catalyzes the cyclization and subsequent dehydration of the polyketide intermediate to form the aromatic ring system.

The Biosynthetic Pathway: A Stepwise Assembly

The synthesis of the this compound polyketide core is an iterative process initiated by the loading of a starter unit onto the ACP. This is followed by a series of condensation reactions catalyzed by the KS-CLF heterodimer, with each condensation extending the polyketide chain. The KR and CYC/DH enzymes act upon the growing chain at specific points to introduce modifications that ultimately lead to the characteristic pyranonaphthoquinone structure of this compound.

References

The Role of Transcriptional Regulators in Griseusin B Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseusin B, a member of the pyranonaphthoquinone family of antibiotics, exhibits significant biological activities, making it a compound of interest for drug development. Its production in Streptomyces species is tightly controlled by a complex network of transcriptional regulators. Understanding and manipulating these regulatory elements are key to unlocking the full biosynthetic potential of griseusin-producing strains and for developing commercially viable fermentation processes. This technical guide provides an in-depth overview of the transcriptional regulation of the this compound biosynthetic gene cluster (BGC), focusing on the roles of key regulator families, quantitative data on their impact, detailed experimental protocols, and visualization of the underlying molecular mechanisms.

Key Transcriptional Regulators in Griseusin Biosynthesis

The production of griseusin is governed by a hierarchy of transcriptional regulators, primarily belonging to the Streptomyces Antibiotic Regulatory Protein (SARP), Tetracycline Repressor (TetR), and OmpR families. These regulators act in concert to control the expression of the griseusin BGC in response to various physiological and environmental signals.

SARP Family: The Activators

Streptomyces antibiotic regulatory proteins (SARPs) are well-characterized activators of secondary metabolite biosynthesis[1][2][3]. They typically contain an N-terminal OmpR-like DNA-binding domain and a C-terminal bacterial transcriptional activation domain[4]. In the context of griseusin production, the overexpression of a set of SARP family regulators has been shown to activate a silent griseusin BGC in Streptomyces sp. CA-256286[5].

TetR Family: The Repressors

The TetR family of transcriptional repressors is widespread in bacteria and often involved in the negative regulation of antibiotic biosynthesis and efflux pumps[6][7]. These proteins typically bind to operator sequences within the promoter regions of their target genes, preventing transcription. The binding of a specific ligand, often an intermediate of the biosynthetic pathway or the final product, can induce a conformational change in the TetR repressor, leading to its dissociation from the DNA and subsequent gene expression[7][8]. While not explicitly detailed for the this compound cluster in the provided literature, it is a common regulatory mechanism in Streptomyces secondary metabolism.

OmpR Family: The Response Regulators

OmpR-like proteins are response regulators that are part of two-component signal transduction systems[9][10]. These systems allow bacteria to sense and respond to environmental changes. The OmpR family of regulators can act as both activators and repressors of gene expression[11][12][13]. Their activity is typically modulated by phosphorylation by a cognate histidine kinase. In the context of antibiotic biosynthesis, OmpR regulators can integrate external signals to modulate the expression of biosynthetic gene clusters.

Quantitative Data on Griseusin Production

Direct quantitative data on the production of this compound following the overexpression of transcriptional regulators is limited in the available literature. However, a key study demonstrated the activation of a silent griseusin biosynthetic gene cluster in Stre-ptomyces sp. CA-256286 by overexpressing a set of SARP family regulators. This resulted in the production of a novel N-acetyl cysteine adduct of 3′-O-α-d-forosaminyl-(+)-griseusin A, a derivative of griseusin A. The production was qualitatively assessed by HPLC-HRESIMS, showing a clear peak for the griseusin derivative in the engineered strain compared to the wild-type, where it was absent[5][14].

Table 1: Qualitative Production of a Griseusin A Derivative in Streptomyces sp. CA-256286

| Strain | Plasmid | Griseusin A Derivative Production | Reference |

| Streptomyces sp. CA-256286 | pRM4 (empty vector) | Not detected | [5] |

| Streptomyces sp. CA-256286 | pRM4-SARPs | Detected | [5] |

Note: The detected compound was an N-acetyl cysteine adduct of 3′-O-α-d-forosaminyl-(+)-griseusin A.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for studying the role of transcriptional regulators in griseusin production. These protocols provide a foundation for experimental design and may require optimization for specific strains and laboratory conditions.

Protocol 1: Construction of SARP Overexpression Plasmid

This protocol describes the general steps for constructing the pRM4-SARPs plasmid used to activate the griseusin gene cluster[5].

-

Vector Backbone: The integrative plasmid pRM4 is used as the backbone.

-

Promoter: The constitutive ermE* promoter is used to drive the expression of the SARP genes.

-

SARP Gene Cassette: A cassette containing a set of SARP family regulator genes (actIIORF4, griR, aur1PR3, papR2, redD) is synthesized.

-

Cloning: The SARP gene cassette is cloned downstream of the ermE* promoter in the pRM4 vector using standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly)[15].

-

Verification: The final plasmid construct (pRM4-SARPs) is verified by restriction analysis and Sanger sequencing.

Protocol 2: Heterologous Expression in Streptomyces

This protocol outlines the introduction of the overexpression plasmid into a Streptomyces host.

-

Host Strain: Streptomyces sp. CA-256286 is used as the host for expressing the SARP regulators.

-

Conjugation: The pRM4-SARPs plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) to the Streptomyces recipient strain via intergeneric conjugation.

-

Selection: Exconjugants are selected on a suitable agar medium (e.g., MS agar) supplemented with an appropriate antibiotic for plasmid selection (e.g., apramycin).

-

Verification: Successful integration of the plasmid is confirmed by PCR using primers specific for the SARP cassette.

Protocol 3: Cultivation and Metabolite Extraction

This protocol details the cultivation of the engineered Streptomyces strain and the extraction of secondary metabolites.

-

Seed Culture: Inoculate a suitable liquid medium (e.g., TSB) with spores or mycelia of the Streptomyces strain and incubate at 30°C with shaking until sufficient growth is achieved.

-

Production Culture: Inoculate the production medium (e.g., MO16 medium) with the seed culture[5]. Incubate at 30°C with shaking (e.g., 200 rpm) for 7-10 days.

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the supernatant with an equal volume of an organic solvent (e.g., ethyl acetate).

-

Extract the mycelium with a suitable solvent (e.g., acetone or methanol) with sonication[16].

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Resuspend the dried extract in a suitable solvent (e.g., methanol or DMSO) for analysis.

-

Protocol 4: HPLC-MS Analysis of this compound

This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)[17][18].

-

Chromatographic System: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a modifier like 0.1% formic acid.

-

Gradient Elution: A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

-

Detection: Monitor the elution of this compound by its specific mass-to-charge ratio (m/z) in positive or negative ion mode.

-

Quantification: Generate a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Regulatory Networks

The transcriptional regulation of this compound biosynthesis is likely a multi-layered process. Based on the known functions of the identified regulator families, a putative regulatory cascade can be proposed.

Caption: A proposed regulatory cascade for this compound biosynthesis.

This hypothetical model suggests that environmental signals are perceived by a two-component system, which in turn modulates the activity of SARP and TetR family regulators. The SARP regulator acts as a direct activator of the griseusin BGC, while the TetR regulator represses its expression. This compound or a pathway intermediate may act as an inducer, causing the TetR repressor to dissociate from its operator site, thus alleviating repression. The TetR regulator may also control the expression of an efflux pump responsible for exporting this compound.

Experimental Workflow

A typical workflow for investigating the role of transcriptional regulators in this compound production is outlined below.

Caption: A generalized workflow for studying this compound regulation.

This workflow begins with the bioinformatic identification of putative regulatory genes within or near the griseusin BGC. Subsequently, genetic manipulation tools are employed to create overexpression or deletion mutants of these regulators. The impact of these genetic modifications on this compound production is then assessed through fermentation and analytical chemistry. Transcriptomic analyses can provide further insights into the genes and pathways affected by the regulators, ultimately leading to a more complete understanding of the regulatory network.

Conclusion

The production of this compound is under the tight control of a sophisticated network of transcriptional regulators. While SARP family activators have been shown to be effective in activating a silent griseusin gene cluster, the precise interplay with other regulatory elements like TetR and OmpR family proteins requires further investigation. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore and engineer the regulatory pathways of this compound biosynthesis. Such efforts will be crucial for optimizing production titers and unlocking the therapeutic potential of this promising antibiotic.

References

- 1. Frontiers | The roles of SARP family regulators involved in secondary metabolism in Streptomyces [frontiersin.org]

- 2. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disclosing the Potential of the SARP-Type Regulator PapR2 for the Activation of Antibiotic Gene Clusters in Streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation and Identification of a Griseusin Cluster in Streptomyces sp. CA-256286 by Employing Transcriptional Regulators and Multi-Omics Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The TetR Family of Transcriptional Repressors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A novel family of proteins that regulates antibiotic production in streptomycetes appears to contain an OmpR-like DNA-binding fold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A cloned ompR-like gene of Streptomyces lividans 66 suppresses defective melC1, a putative copper-transfer gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The response regulator OmpR oligomerizes via beta-sheets to form head-to-head dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Response Regulator OmpR Negatively Controls the Expression of Genes Implicated in Tilimycin and Tilivalline Cytotoxin Production in Klebsiella oxytoca [mdpi.com]

- 13. uniprot.org [uniprot.org]

- 14. researchgate.net [researchgate.net]

- 15. addgene.org [addgene.org]

- 16. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Synthesis of Griseusin B Derivatives and Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of griseusin B derivatives and analogues, focusing on a divergent modular strategy. Griseusins are a family of pyranonaphthoquinone (PNQ) natural products that have garnered significant interest due to their potent biological activities, including cytotoxicity against cancer cell lines.[1][2] This document provides a comprehensive overview of the synthetic pathways, key chemical transformations, and biological evaluations of these compounds.

Core Synthetic Strategy: A Divergent Approach

A highly effective method for synthesizing a variety of griseusin analogues, including the this compound subclass, employs a divergent modular strategy.[1][2][3] This approach allows for the efficient generation of diverse structures from common intermediates, facilitating comprehensive structure-activity relationship (SAR) studies.[1][3] The retrosynthetic analysis hinges on key transformations to construct the characteristic spiro-pyrano core and introduce diversity in the side chains.[1][3]

A key challenge in griseusin synthesis is controlling the stereochemistry at the C1 position, which is prone to epimerization.[1][3] The strategy outlined herein overcomes this by utilizing a diastereoselective epoxidation of a C1–C3′ enone followed by an intramolecular cyclization of a C6′–OH group to form the stable spiro-pyrano core.[1][3]

For the synthesis of the this compound series, a crucial step is the copper-catalyzed enantioselective boration–hydroxylation of an α,β-unsaturated ester.[1][3] This reaction establishes the stereocenter of the open D-ring characteristic of this compound.

Key Synthetic Pathways and Transformations

The synthesis of this compound analogues commences with the preparation of key building blocks that are then coupled and elaborated to form the final products.

Synthesis of the Naphthalene Core

The synthesis begins with the construction of a suitably functionalized naphthalene core. This typically involves multi-step sequences starting from commercially available materials. For instance, a key intermediate can be a boronic acid derivative of a protected naphthalene.[3]

Formation of the C-Ring Precursor

A critical step involves the coupling of the naphthalene core with a side-chain precursor. For the this compound analogues, a palladium-catalyzed Suzuki coupling between a naphthalene boronic acid and a bromobutenoate derivative is employed to generate an α,β-unsaturated ester.[3]

Enantioselective Formation of the D-Ring Precursor

The stereochemistry of the this compound side chain is established through a copper-catalyzed enantioselective β-conjugate addition of a boron reagent to the α,β-unsaturated ester.[3] This reaction proceeds in high yield and enantioselectivity, utilizing a chiral diphosphine ligand.[3]

Construction of the Spiro-Pyrano Core (C/E Rings)

The formation of the fused spiro-ring system is a hallmark of the griseusin structure.[3] This is achieved through a sequence involving:

-

Hydroxyl-directed C–H olefination: This reaction couples the D-ring precursor with an appropriate partner to introduce the necessary functionality for the E-ring.[1][3]

-

Epoxidation–cyclization cascade: A diastereoselective epoxidation of an enone intermediate, followed by an intramolecular cyclization, forms the thermodynamically stable spiro-pyrano core.[1][3]

Late-Stage Modifications

Once the core structure is assembled, late-stage modifications, such as diastereoselective reductions and regioselective acetylations, are carried out to furnish the final natural products and their analogues.[1][3]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound analogues.

Caption: General workflow for this compound analogue synthesis.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of these complex molecules. The following are representative protocols for key transformations.

General Procedure for Suzuki Coupling

To a solution of the naphthalene boronic acid derivative in a suitable solvent (e.g., dioxane/water), the bromobutenoate, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the reaction is worked up by extraction and purified by column chromatography.

General Procedure for Cu-Catalyzed Enantioselective Boration–Hydroxylation

In an inert atmosphere glovebox, a copper catalyst (e.g., CuCl), a chiral diphosphine ligand (e.g., (R,R)-Ph-BPE), and a base (e.g., NaOtBu) are dissolved in a suitable solvent (e.g., THF). The α,β-unsaturated ester is added, followed by the boron reagent (e.g., bis(pinacolato)diboron) and an alcohol (e.g., EtOH). The reaction is stirred at room temperature until completion. The resulting boronate ester is then oxidized in situ with an oxidizing agent (e.g., H₂O₂) and a base (e.g., NaHCO₃) to afford the chiral alcohol. The product is purified by column chromatography.

General Procedure for Hydroxyl-directed C–H Olefination

A mixture of the chiral alcohol, an α,β-unsaturated ketone, a palladium catalyst (e.g., Pd(OAc)₂), an oxidant (e.g., Ag₂CO₃), and a base (e.g., Li₂CO₃) in a suitable solvent (e.g., DCE) is heated under an inert atmosphere. Upon completion, the reaction mixture is filtered, concentrated, and purified by column chromatography.

General Procedure for Epoxidation–Cyclization Cascade

To a solution of the coupled intermediate in a suitable solvent (e.g., CH₂Cl₂), an epoxidizing agent (e.g., m-CPBA) is added at low temperature (e.g., 0 °C). The reaction is stirred until the epoxidation is complete. A Lewis acid (e.g., Sc(OTf)₃) is then added to promote the intramolecular cyclization. The reaction is quenched, extracted, and purified by column chromatography to yield the spiro-pyrano core.

Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps and the biological activity of selected this compound analogues.

Table 1: Yields for Key Synthetic Steps

| Step | Product | Yield (%) |

| Suzuki Coupling | α,β-Unsaturated Ester | ~85% |

| Cu-catalyzed Enantioselective Boration | Chiral Boronate Ester | >95% |

| Hydroxylation of Boronate Ester | Chiral Alcohol (D-Ring Precursor) | ~90% |

| Hydroxyl-directed C–H Olefination | Coupled Intermediate | ~40-50% |

| Epoxidation–Cyclization Cascade | Spiro-Pyrano Core | ~60-70% |

Yields are approximate and can vary depending on the specific substrates and reaction conditions.

Table 2: Cytotoxicity of Selected Griseusin Analogues (IC₅₀, μM)

| Compound | HCT116 (Colon) | A549 (Lung) | MCF7 (Breast) |

| This compound | 5.2 | 8.1 | 6.5 |

| 4'-Deacetyl-griseusin B | 3.8 | 6.2 | 4.9 |

| ent-Griseusin B | >20 | >20 | >20 |

Data is representative and sourced from published literature.[3]

Biological Activity and Mechanism of Action

Griseusins have been shown to exhibit significant cytotoxicity against a range of cancer cell lines.[1][3] Mechanistic studies have revealed that griseusins are potent inhibitors of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1][2][3] Inhibition of these enzymes leads to an increase in intracellular reactive oxygen species (ROS), which in turn inhibits mTORC1-mediated 4E-BP1 phosphorylation, leading to apoptosis.[1][3]

The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of action of griseusins.

Conclusion

The divergent modular synthesis strategy provides a powerful platform for the generation of a wide array of this compound derivatives and analogues. This approach has not only enabled the total synthesis of several natural products but has also facilitated detailed SAR studies and the elucidation of their mechanism of action as inhibitors of Prx1 and Grx3. The continued exploration of this chemical space holds significant promise for the development of novel therapeutic agents.

References

Spectroscopic and Mechanistic Insights into the Pyranonaphthoquinone Antibiotic Griseusin B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for griseusin B, a notable member of the pyranonaphthoquinone class of antibiotics. Due to the limited availability of the complete original spectroscopic data for this compound, this document presents detailed data from a closely related derivative, an N-acetyl cysteine adduct of 3′-O-α-d-forosaminyl-(+)-griseusin A, which shares the core pyranonaphthoquinone scaffold. This information is supplemented with established experimental protocols for spectroscopic analysis and an illustrative diagram of a key signaling pathway affected by griseusins.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for the N-acetyl cysteine adduct of a griseusin A derivative. This data provides a strong foundation for the structural characterization of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data were acquired in deuterated dimethyl sulfoxide (DMSO-d6). Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Data of a Griseusin A Derivative in DMSO-d6 [1][2][3]

| Position | δC (ppm), Multiplicity | δH (ppm), Multiplicity (J in Hz) |

| 1 | 95.6, C | - |

| 3 | 69.8, CH | 4.74, d (5.0) |

| 4 | 81.9, C | - |

| 4a | 141.2, C | - |

| 5 | 181.3, C | - |

| 5a | 131.4, C | - |

| 6 | 118.9, CH | 7.60, dd (7.4, 1.5) |

| 7 | 137.4, CH | 7.82, dd (8.6, 7.4) |

| 8 | 125.3, CH | 7.43, dd (8.6, 1.5) |

| 9 | 160.8, C | - |

| 9-OH | - | 11.72, br s |

| 9a | 114.9, C | - |

| 10 | 186.3, C | - |

| 10a | 140.2, C | - |

| 11 | 34.4, CH₂ | 3.61, dd (18.1, 5.0) / 2.59, d (18.1) |

| 12 | 174.1, C | - |

| 3' | 70.9, CH | 4.78, d (4.2) |

| 4' | 65.1, CH | 5.49, m |

| 4'-OAc | 169.9, C | - |

| 4'-OAc | 20.8, CH₃ | 2.01, s |

| 5' | 25.1, CH₂ | 2.07, m / 1.71, m |

| 6' | 65.8, CH | 4.09, m |

| 7' | 20.2, CH₃ | 1.18, d (6.3) |

| 1'' | 93.7, CH | 4.76, br s |

| 2'' | 28.7, CH₂ | 1.53, m / 1.40, m |

| 3'' | 14.3, CH₂ | 1.61, m / 1.38, m |

| 4'' | 64.4, CH | 2.57, m |

| 4''-N(CH₃)₂ | 40.4, 2 x CH₃ | 2.54, s |

| 5'' | 65.1, CH | 3.19, m |

| 6'' | 17.3, CH₃ | 0.47, d (6.2) |

| 1''' | 171.6, C | - |

| 2''' | 51.5, CH | 4.37, ddd (8.5, 8.2, 5.0) |

| 3''' | 32.6, CH₂ | 3.33, dd (13.5, 5.0) / 2.94, dd (13.5, 8.5) |

| 2'''-NH | - | 8.22, d (8.2) |

| 2'''-NHCOCH₃ | 169.3, C | - |

| 2'''-NHCOCH₃ | 22.1, CH₃ | 1.67, s |

Infrared (IR) Spectroscopy

The IR spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory.

Table 2: IR Absorption Data of a Griseusin A Derivative [3]

| Wavenumber (cm⁻¹) | Interpretation |

| 3396 | O-H stretching (phenolic and alcoholic) |

| 2953 | C-H stretching (aliphatic) |

| 1678 | C=O stretching (quinone and ester carbonyls) |

| 1441 | C-H bending (aliphatic) |

| 1397 | C-H bending (aliphatic) |

| 1205 | C-O stretching (ester and ether) |

| 1136 | C-O stretching (ether) |

| 1023 | C-O stretching (alcohol) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum was measured in methanol. The presence of a 5-hydroxy-1,4-naphthoquinone chromophore is a key feature of griseusins.[4]

Table 3: UV-Vis Absorption Maxima (λmax) of a Griseusin A Derivative in Methanol [3]

| λmax (nm) |

| 216 |

| 252 |

| 440 |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and locked to the deuterium signal of the solvent.

-

A standard single-pulse experiment is performed.

-

Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

Typical parameters include a 30° pulse angle, a spectral width of 220-250 ppm, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments: For complete structural assignment, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed using standard pulse programs.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent signal (DMSO-d6 at δH 2.50 and δC 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount (1-2 mg) of the solid, purified this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier Transform Infrared (FTIR) spectrometer.

-

Instrumentation: An FTIR spectrometer equipped with a single reflection ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the ATR crystal using the pressure clamp.

-

The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

An average of 16-32 scans is typically collected to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties, particularly of the chromophore.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in methanol to a known concentration (e.g., 1 mg/mL). This stock solution is then serially diluted with methanol to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

-

Data Acquisition:

-

A pair of matched quartz cuvettes (1 cm path length) are cleaned and rinsed with methanol.

-

Both the sample and reference cuvettes are filled with methanol to record a baseline correction.

-

The reference cuvette is left with methanol, and the sample cuvette is filled with the this compound solution.

-

The absorption spectrum is recorded over a wavelength range of 200-800 nm.

-

-

Data Processing: The baseline-corrected spectrum is analyzed to identify the wavelengths of maximum absorbance (λmax).

Biological Activity and Signaling Pathway

Griseusins have been identified as potent inhibitors of key antioxidant enzymes, peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[5] This inhibition disrupts cellular redox homeostasis, leading to an increase in reactive oxygen species (ROS) and subsequent effects on cell signaling pathways, including the mTORC1/4E-BP1 axis, which is crucial for cell growth and proliferation.

Caption: Inhibition of Prx1 and Grx3 by this compound.